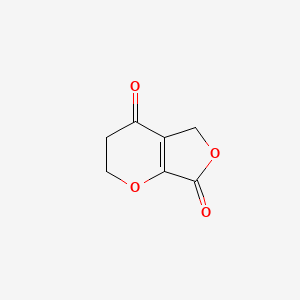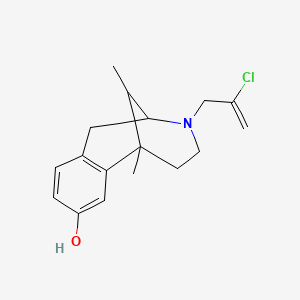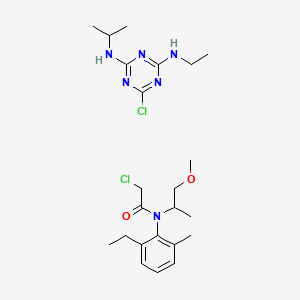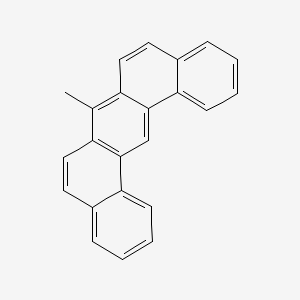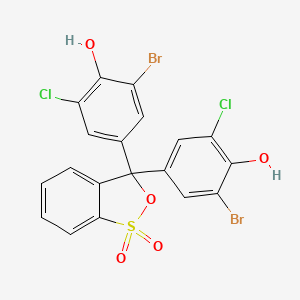
1-(3,5-Dihydroxyphenyl)-2-((1,1-dimethyl-2-hydroxyethyl)amino)ethanol sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KWD-2131 is a beta-adrenoceptor stimulating agent known for its anti-anaphylactic and bronchodilating properties. It has been studied for its inhibitory effect on allergen-induced histamine release from passively sensitized human lung tissue and its relaxing effect on contracted small and large isolated human bronchi .
Métodos De Preparación
The synthetic routes and reaction conditions for KWD-2131 are not widely documented in public literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of a beta-adrenoceptor stimulating structure. Industrial production methods likely involve large-scale chemical synthesis with stringent control over reaction conditions to ensure the purity and efficacy of the final product .
Análisis De Reacciones Químicas
KWD-2131 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
KWD-2131 has several scientific research applications, including:
Chemistry: It is used as a beta-adrenoceptor stimulating agent in various chemical studies.
Biology: It is studied for its effects on allergen-induced histamine release and bronchial relaxation.
Medicine: It is investigated for its potential use in treating conditions such as asthma and other respiratory disorders.
Industry: It is used in the development of pharmaceuticals and other medical products
Mecanismo De Acción
KWD-2131 exerts its effects by stimulating beta-adrenoceptors, which are a type of receptor found in various tissues throughout the body. This stimulation leads to the relaxation of bronchial smooth muscle, inhibition of histamine release, and other physiological effects. The molecular targets and pathways involved in these effects include the beta-adrenoceptors and associated signaling pathways .
Comparación Con Compuestos Similares
KWD-2131 is similar to other beta-adrenoceptor stimulating agents such as terbutaline and disodium cromoglycate. it is unique in its specific structure and the particular effects it has on allergen-induced histamine release and bronchial relaxation. Similar compounds include:
Terbutaline: Another beta-adrenoceptor stimulating agent used in the treatment of asthma and other respiratory disorders.
Disodium Cromoglycate: A compound used to prevent allergic reactions and asthma attacks.
Propiedades
Número CAS |
63546-99-6 |
|---|---|
Fórmula molecular |
C24H40N2O12S |
Peso molecular |
580.6 g/mol |
Nombre IUPAC |
5-[1-hydroxy-2-[(1-hydroxy-2-methylpropan-2-yl)amino]ethyl]benzene-1,3-diol;sulfuric acid |
InChI |
InChI=1S/2C12H19NO4.H2O4S/c2*1-12(2,7-14)13-6-11(17)8-3-9(15)5-10(16)4-8;1-5(2,3)4/h2*3-5,11,13-17H,6-7H2,1-2H3;(H2,1,2,3,4) |
Clave InChI |
VUDSOUNZIXESSU-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)NCC(C1=CC(=CC(=C1)O)O)O.CC(C)(CO)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O |
SMILES canónico |
CC(C)(CO)NCC(C1=CC(=CC(=C1)O)O)O.CC(C)(CO)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O |
Sinónimos |
1,3-benzenediol, 5-(1-hydroxy-2-((2-hydroxy-1,1-dimethylethyl)amino)ethyl)-, sulfate (2:1) (salt) 1-(3,5-dihydroxyphenyl)-2-((1,1-dimethyl-2-hydroxyethyl)amino)ethanol sulfate KWD 2131 KWD 2131 monosulfate KWD 2131sulfate KWD-2131 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



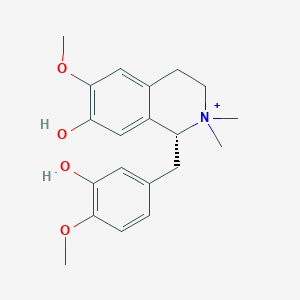
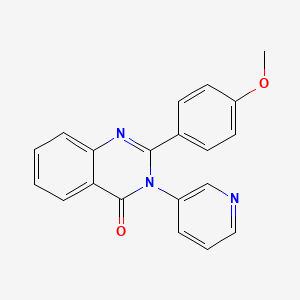
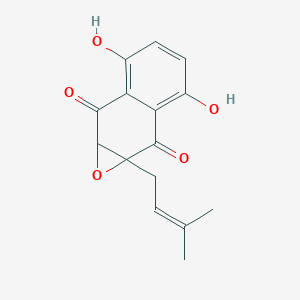
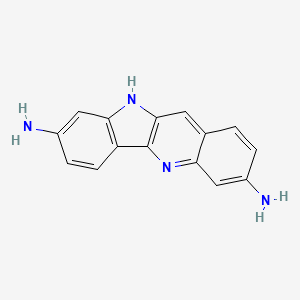
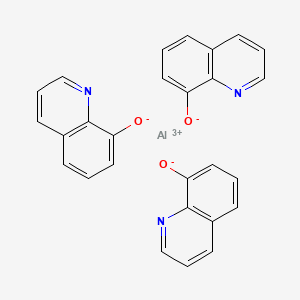
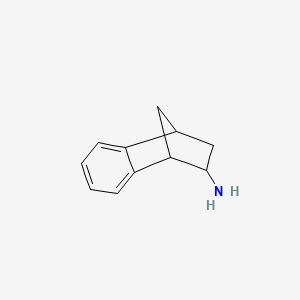

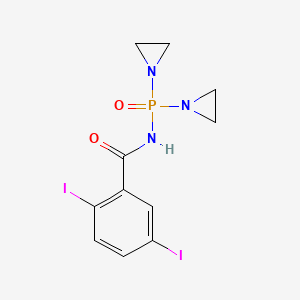
![10H-1,2,4-Triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole, 3,10-dimethyl-](/img/structure/B1204523.png)
